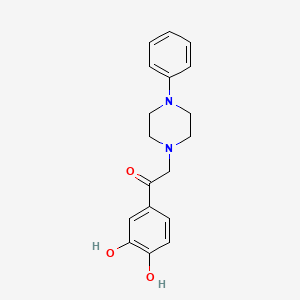![molecular formula C15H17N3O B12269794 2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol](/img/structure/B12269794.png)
2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol is a chemical compound that features a pyrimidine ring substituted with a cyclopropyl group and an amino group, along with a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Phenylethanol Moiety Addition: The phenylethanol moiety can be attached through a coupling reaction, such as a reductive amination or a Grignard reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
- 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methylphenyl)pyrimidine
Uniqueness
2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol is unique due to the presence of both a cyclopropyl-substituted pyrimidine ring and a phenylethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-[(6-cyclopropylpyrimidin-4-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C15H17N3O/c19-14(12-4-2-1-3-5-12)9-16-15-8-13(11-6-7-11)17-10-18-15/h1-5,8,10-11,14,19H,6-7,9H2,(H,16,17,18) |
Clé InChI |
MYQRTSMTNWENHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC=N2)NCC(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12269715.png)
![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B12269723.png)
![6-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B12269730.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B12269733.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12269735.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269742.png)
![5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12269746.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12269757.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B12269761.png)
![3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269762.png)

![5-chloro-N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12269804.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269806.png)
![2-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B12269808.png)
